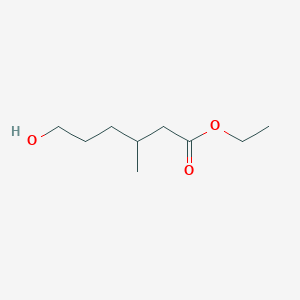
Ethyl(R)-6-Hydroxy-3-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl®-6-Hydroxy-3-methylhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its chiral center, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl®-6-Hydroxy-3-methylhexanoate can be synthesized through the esterification of 6-hydroxy-3-methylhexanoic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:
6-Hydroxy-3-methylhexanoic acid+EthanolH2SO4this compound+Water
Industrial Production Methods
In an industrial setting, the production of Ethyl®-6-Hydroxy-3-methylhexanoate may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl®-6-Hydroxy-3-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can be substituted by nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: 6-Oxo-3-methylhexanoic acid or 6-Oxo-3-methylhexanoate.
Reduction: 6-Hydroxy-3-methylhexanol.
Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl®-6-Hydroxy-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which Ethyl®-6-Hydroxy-3-methylhexanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that recognize its chiral center, leading to specific biochemical transformations. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid.
Comparación Con Compuestos Similares
Ethyl®-6-Hydroxy-3-methylhexanoate can be compared with other esters such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Known for its fruity smell, used in flavorings and fragrances.
Ethyl lactate: A chiral ester used in green solvents and biodegradable plastics.
What sets Ethyl®-6-Hydroxy-3-methylhexanoate apart is its specific chiral center and the presence of a hydroxyl group, which can participate in additional chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H18O3 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
ethyl 6-hydroxy-3-methylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-3-12-9(11)7-8(2)5-4-6-10/h8,10H,3-7H2,1-2H3 |
Clave InChI |
SSJQOTXWMLWHOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


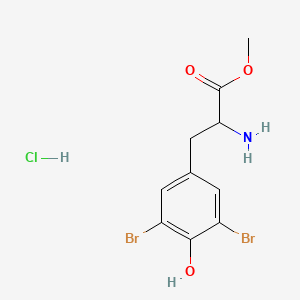
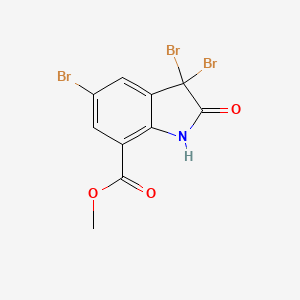
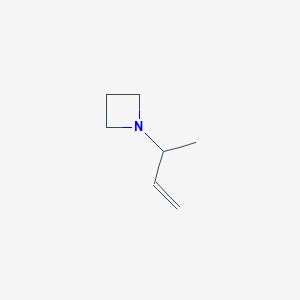

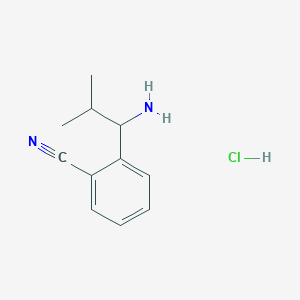
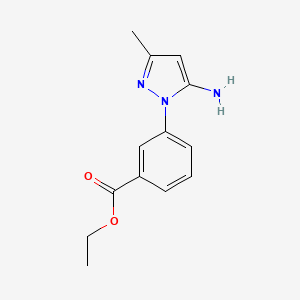

![4-[[4-(4-Fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12278035.png)

![(R)-Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12278041.png)
![2,2,2-Trifluoroacetic acid;1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine](/img/structure/B12278042.png)
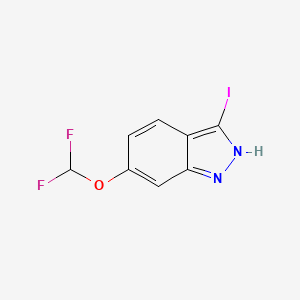
![Sodium;[[2-[1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12278052.png)

